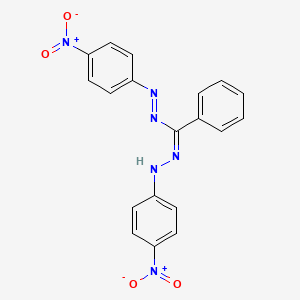

1,5-Bis(4-nitrophenyl)-3-phenylformazan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Bis(4-nitrophenyl)-3-phenylformazan is an organic compound belonging to the formazan family. Formazans are characterized by the presence of a chain of nitrogen atoms, specifically the -N=N-C=N- linkage. These compounds are known for their vibrant colors and are widely used as dyes and indicators in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Bis(4-nitrophenyl)-3-phenylformazan can be synthesized through a diazo coupling reaction. The process involves the reaction of diazonium salts with active methylene compounds. Specifically, the synthesis starts with the preparation of 4-nitrobenzene diazonium chloride, which is then coupled with phenylhydrazine to form the desired formazan compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Análisis De Reacciones Químicas

Oxidation to Tetrazolium Salts

1,5-Bis(4-nitrophenyl)-3-phenylformazan undergoes oxidation under mild conditions:

| Oxidizing Agent | Observation | UV-Vis Shift (λ_max) |

|---|---|---|

| 5% KMnO₄ | Color change (red → yellow) | 450 nm → 300 nm |

| Dilute HNO₃ | Formation of tetrazolium cation | 450 nm → <300 nm |

The reaction is monitored by UV-Vis spectroscopy, showing a hypsochromic shift due to π→π* transition disruption . IR spectroscopy confirms the loss of the azo (-N=N-) stretch at 1,418 cm⁻¹ post-oxidation .

Coordination Chemistry

The formazan acts as a redox-active ligand in metal complexes. Deprotonation with NaH generates a trianionic formazanate, enabling coordination with transition metals .

Example reaction :

this compound + NaH → Trianion + [M]²⁺ → Metal complex

Key spectral data for coordination:

-

¹H NMR : Downfield shift of N-H proton (δ 12.86 ppm → δ 7.0 ppm)

Functionalization at the Hydrazone Moiety

The compound participates in acyl coupling reactions with benzotriazole derivatives. For example:

Reaction with 1H-benzo[d] triazole-1-carbonyl chloride :

| Product | Yield | IR (cm⁻¹) |

|---|---|---|

| 1-(Benzotriazole-carbonyl)-3,5-diphenylformazan | 79% | 1,696 (C=O), 1,603 (N=N) |

This reaction preserves the nitro groups while introducing electron-withdrawing carbonyl functionalities .

Comparative Reactivity Insights

A reactivity comparison with analogous formazans reveals:

| Property | This compound | 3-Cyano-1,5-diarylformazan |

|---|---|---|

| Oxidation stability | Moderate | High |

| Metal-binding affinity | Strong (due to nitro groups) | Moderate |

| λ_max (UV-Vis) | 450 nm | 350–420 nm |

Nitro groups enhance electrophilicity, facilitating oxidation but reducing nucleophilic substitution feasibility .

Analytical Characterization Data

Critical spectral identifiers for reaction monitoring:

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of formazans, including 1,5-bis(4-nitrophenyl)-3-phenylformazan, as anticancer agents. The compound has been evaluated for its ability to inhibit tumor cell growth. Research indicates that derivatives of formazans exhibit selective cytotoxicity against various cancer cell lines, making them promising candidates for drug development.

Case Study : A study demonstrated that certain formazan derivatives showed significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

Antimicrobial Properties

Formazans have also been investigated for their antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including resistant strains.

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

This table illustrates the varying levels of effectiveness against different bacterial strains .

Cell Viability Assays

The reduction of tetrazolium salts to formazans is a widely exploited method in cell viability assays. This reaction serves as an indicator of cellular metabolic activity and viability.

Application : this compound can be used in assays to assess the viability of cells under various conditions, including drug treatments and toxicological assessments.

Coordination Chemistry

Formazans are also significant in coordination chemistry as ligands due to their ability to form stable complexes with transition metals. The coordination properties of formazans allow for tunable electronic and optical characteristics.

Case Study : Research has demonstrated that complexes formed with transition metals exhibit enhanced biological activities compared to their parent formazan ligands. This includes improved anti-tubercular and anti-cancer activities .

Mecanismo De Acción

The mechanism of action of 1,5-Bis(4-nitrophenyl)-3-phenylformazan involves its interaction with specific molecular targets. In biological systems, it can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce cell death in cancer cells, making it a potential candidate for photodynamic therapy .

Comparación Con Compuestos Similares

Similar Compounds

1,5-Bis(4-aminophenyl)-3-phenylformazan: Similar structure but with amino groups instead of nitro groups.

1,5-Bis(4-nitrophenyl)-3-cyanoformazan: Contains a cyano group instead of a phenyl group.

1,5-Bis(4-nitrophenyl)-3-(naphthalen-1-yl)formazan: Contains a naphthyl group instead of a phenyl group.

Uniqueness

1,5-Bis(4-nitrophenyl)-3-phenylformazan is unique due to its specific combination of nitro and phenyl groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Actividad Biológica

1,5-Bis(4-nitrophenyl)-3-phenylformazan is a synthetic compound belonging to the formazan family, characterized by its unique structure and significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two nitrophenyl groups and a phenyl group attached to the formazan backbone, which contributes to its diverse reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Muvvala and Ratnakaram (2014) evaluated the antibacterial activity of various formazan derivatives, including this compound, against several bacterial strains using the disc diffusion method. The results indicated that the presence of nitro groups enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Bacillus cereus | 18 |

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 22 |

The enhanced inhibition observed is attributed to the electron-withdrawing effect of the nitro groups, which improves interaction with bacterial targets.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. A study published in the Journal of Medicinal Chemistry highlighted its cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

The results indicated a dose-dependent reduction in cell viability, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to increased ROS levels that can damage cellular components.

- Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial survival and proliferation, such as DNA gyrase and topoisomerase.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that result in programmed cell death.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound further:

- Study on Antibacterial Activity : Muvvala et al. synthesized various derivatives of formazans and evaluated their antibacterial properties. The study concluded that modifications at the phenyl rings significantly influenced antimicrobial potency.

- Anticancer Research : A comparative study on formazan derivatives revealed that those with nitro substitutions exhibited higher cytotoxicity against cancer cell lines compared to their non-substituted counterparts.

Propiedades

IUPAC Name |

N'-(4-nitroanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O4/c26-24(27)17-10-6-15(7-11-17)20-22-19(14-4-2-1-3-5-14)23-21-16-8-12-18(13-9-16)25(28)29/h1-13,20H/b22-19-,23-21? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIUTTAVBNEBTE-QUHCWSQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.